Isorhamnetin 7-O-alpha-L-rhamnoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

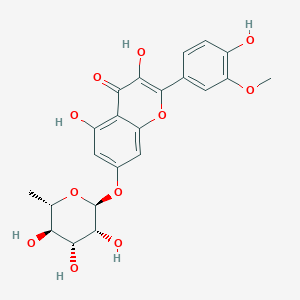

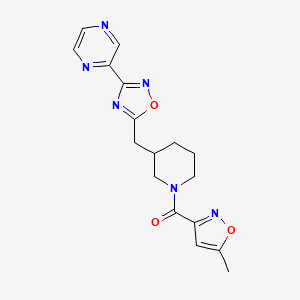

Isorhamnetin 7-O-alpha-L-rhamnoside is a plant secondary metabolite and belongs to the class of isorhamnetin compounds . It is mainly found in many plants such as buckthorn, citrus, etc . It is a yellow crystalline solid with a bitter taste . It is stable under acidic and neutral conditions but easily hydrolyzed under alkaline conditions .

Synthesis Analysis

The enzyme 3-methylquercetin 7-O-methyltransferase uses S-adenosyl methionine and 5,7,3’,4’-tetrahydroxy-3-methoxyflavone (isorhamnetin) to produce S-adenosylhomocysteine and 5,3’,4’-trihydroxy-3,7-dimethoxyflavone (rhamnazin) .Molecular Structure Analysis

The molecular formula of Isorhamnetin 7-O-alpha-L-rhamnoside is C22H22O11 . Its molecular weight is 462.41 . The structure of this compound includes a flavonoid backbone, which is a common structure in many plant secondary metabolites .Chemical Reactions Analysis

Isorhamnetin 7-O-alpha-L-rhamnoside has been found to have binding affinity with COVID-19 virus main protease . It has also been reported to exhibit diverse biological activities against cancer, diabetes, hepatic diseases, obesity, and thrombosis .Physical And Chemical Properties Analysis

Isorhamnetin 7-O-alpha-L-rhamnoside is a yellow crystalline solid . It has a bitter taste and is stable under acidic and neutral conditions but easily hydrolyzed under alkaline conditions .Scientific Research Applications

Pharmacological Effects

Isorhamnetin, a key active ingredient in Hippophae rhamnoides L. and Ginkgo biloba L., exhibits extensive pharmacological activities. These include cardiovascular and cerebrovascular protection, anti-tumor, anti-inflammatory, and anti-oxidative properties. Isorhamnetin's mechanisms involve the regulation of key signaling pathways and cytokines (Gong et al., 2020).

Cardiovascular Health

Isorhamnetin has shown promise in cardiovascular health, particularly in inhibiting atherosclerosis. A study found that Isorhamnetin attenuates atherosclerosis in mice by inhibiting macrophage apoptosis through PI3K/AKT activation and HO-1 induction (Luo et al., 2015).

Anticancer Properties

Isorhamnetin has been identified as a potential anticancer agent. Its efficacy against various cancer cells, including hepatocellular carcinoma, lung cancer, and colon cancer, has been demonstrated through different mechanisms, such as apoptosis induction and cell cycle arrest (Teng et al., 2006), (Li et al., 2015), (Li et al., 2014).

Anti-Inflammatory and Antioxidant Effects

Isorhamnetin exhibits significant anti-inflammatory and antioxidant effects. Studies show its ability to reduce proinflammatory cytokines and reactive oxygen species (ROS) generation, suggesting potential in treating neuroinflammatory diseases and oxidative stress-related conditions (Kim et al., 2018), (Sun et al., 2012).

Hepatoprotective and Cardioprotective Effects

Isorhamnetin demonstrates protective effects on the liver and heart. It inhibits apoptosis and autophagy in liver cells and prevents cardiac hypertrophy by blocking specific signaling pathways (Lu et al., 2018), (Gao et al., 2017).

Neuroprotective Effects

Isorhamnetin has shown potential in alleviating cognitive impairments and neuroinflammation, indicating its potential as a nutritional intervention for metabolic syndrome-related cognitive complications (Mulati et al., 2021).

Antimicrobial Activity

Isorhamnetin effectively combats bacterial infections, such as those caused by Staphylococcus aureus, by inhibiting key virulence factors and supporting cell protection against bacterial-induced injury (Jiang et al., 2016).

Mechanism of Action

The mechanism of action of Isorhamnetin 7-O-alpha-L-rhamnoside involves multiple networks of underlying molecular signaling pathways . It has been found to exhibit antiplatelet and anticoagulant properties . Different actions of flavonol on platelet activation may depend on their binding ability to various receptors on blood platelets .

Safety and Hazards

properties

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-8-16(25)18(27)20(29)22(31-8)32-10-6-12(24)15-14(7-10)33-21(19(28)17(15)26)9-3-4-11(23)13(5-9)30-2/h3-8,16,18,20,22-25,27-29H,1-2H3/t8-,16-,18+,20+,22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQFMBLUUSGXQY-FDTPGTFWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)OC)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)OC)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isorhamnetin 7-O-alpha-L-rhamnoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[3-(4-methylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2473847.png)

![Methyl 2-amino-2-[3-(2,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2473848.png)

![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2473849.png)

![N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2473851.png)

![4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B2473855.png)

![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

![5-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2473862.png)

![N-benzyl-2-[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2473865.png)